Cas no 1206969-13-2 (N4-Isopropyl-n6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine)

N4-Isopropyl-n6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine is a pyrimidine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features an isopropyl group at the N4 position and a 4-(methylsulfonyl)phenyl moiety at the N6 position, contributing to its unique physicochemical properties. The compound's triamine backbone enhances its reactivity and binding affinity, making it a candidate for targeted drug development. Its sulfonyl group may improve solubility and bioavailability, while the isopropyl substitution could influence steric interactions. This molecule is of interest for studying enzyme inhibition or receptor modulation due to its tailored functional groups. Further research is needed to fully characterize its pharmacological profile.
N4-Isopropyl-n6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine structure
1206969-13-2 structure
商品名:N4-Isopropyl-n6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine
CAS番号:1206969-13-2
MF:C14H19N5O2S
メガワット:321.39796090126
CID:4577258

N4-Isopropyl-n6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine 化学的及び物理的性質

名前と識別子

    • N4-Isopropyl-n6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine
    • インチ: 1S/C14H19N5O2S/c1-9(2)18-13-12(15)14(17-8-16-13)19-10-4-6-11(7-5-10)22(3,20)21/h4-9H,15H2,1-3H3,(H2,16,17,18,19)
    • InChIKey: AYCXPWPBOCAVFJ-UHFFFAOYSA-N
    • ほほえんだ: C1=NC(NC2=CC=C(S(C)(=O)=O)C=C2)=C(N)C(NC(C)C)=N1

N4-Isopropyl-n6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1577131-1g
N4-isopropyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine
1206969-13-2 98%
1g
¥9515.00 2024-08-09
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00835001-1g
N4-ISopropyl-n6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine
1206969-13-2 95%
1g
¥6797.0 2023-04-05
Apollo Scientific
OR322730-100mg
N4-Isopropyl-n6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine
1206969-13-2
100mg
£231.00 2024-07-21

N4-Isopropyl-n6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine 関連文献

N4-Isopropyl-n6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamineに関する追加情報

Introduction to N4-Isopropyl-n6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine (CAS No 1206969-13-2)

N4-Isopropyl-n6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine is a sophisticated chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, with its unique molecular structure and properties, presents a promising avenue for the exploration of novel therapeutic agents. The CAS number 1206969-13-2 serves as a critical identifier for this molecule, facilitating precise referencing in scientific literature and industrial applications.

The chemical structure of N4-Isopropyl-n6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine encompasses a pyrimidine core, which is a well-documented scaffold in medicinal chemistry due to its biological relevance. The presence of multiple amine groups and an isopropyl substituent enhances the compound's potential for interaction with biological targets. Specifically, the 4-(methylsulfonyl)phenyl moiety introduces a polar and electronically rich region, which can be crucial for binding affinity and selectivity in drug design.

Recent advancements in computational chemistry have enabled the systematic study of such complex molecules. Molecular docking simulations have been employed to evaluate the binding interactions of N4-Isopropyl-n6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine with various biological targets. These studies suggest that the compound exhibits high affinity for enzymes and receptors involved in critical cellular pathways. For instance, preliminary data indicate potential activity against kinases, which are pivotal in cancer signaling pathways.

The pharmacological significance of this compound is further underscored by its structural analogs that have already demonstrated therapeutic efficacy in clinical trials. By leveraging the known bioactivity of pyrimidine derivatives, researchers aim to harness the full potential of N4-Isopropyl-n6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine as a lead compound for drug development. Its multifunctional nature allows for diverse modifications, enabling the optimization of pharmacokinetic properties and target specificity.

In vitro studies have begun to elucidate the mechanism of action of this compound. The amine groups within its structure are likely involved in hydrogen bonding interactions with biological targets, while the isopropyl group may contribute to steric hindrance effects that enhance binding selectivity. Additionally, the methylsulfonyl moiety could play a role in modulating electronic properties, influencing reactivity and interaction dynamics.

The synthesis of N4-Isopropyl-n6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the pyrimidine core and introducing functional groups with high efficiency.

From a regulatory perspective, the compound's properties must be thoroughly characterized to meet pharmaceutical standards. Analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are essential for confirming structural integrity and purity. These data are critical for submitting safety and efficacy profiles to regulatory agencies.

The potential applications of N4-Isopropyl-n6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine extend beyond oncology. Research is ongoing to explore its efficacy in treating inflammatory diseases and infectious disorders. The compound's ability to modulate key cellular pathways makes it a versatile candidate for multiple therapeutic areas. Collaborative efforts between academic institutions and pharmaceutical companies are accelerating the translation of laboratory findings into clinical candidates.

Future directions in the study of this compound include exploring its derivatives through structure-activity relationship (SAR) studies. By systematically modifying specific regions of the molecule, researchers can fine-tune its pharmacological profile. Additionally, investigating its interactions with complex biological systems will provide deeper insights into its mechanism of action and potential side effects.

The integration of artificial intelligence (AI) tools into drug discovery has revolutionized the process by enabling rapid screening and prediction of molecular properties. AI-driven platforms can predict how different modifications might affect the bioactivity of N4-Isopropyl-n6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine. This synergy between traditional medicinal chemistry and computational methods is accelerating the pace at which novel compounds are developed.

In conclusion, N4-Isopropyl-n6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine represents a significant advancement in pharmaceutical research due to its intricate molecular design and promising biological activity. The combination of experimental studies and computational modeling provides a robust framework for understanding its potential as a therapeutic agent. As research continues to uncover new applications and refine synthetic methodologies, this compound stands at the forefront of innovative drug development efforts.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量